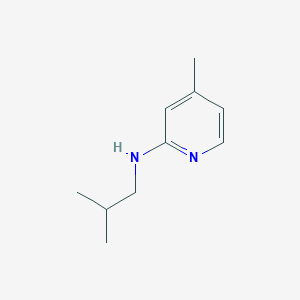![molecular formula C9H16ClNO3 B2450646 8-Oxa-1-azaspiro[4.5]decan-4-carbonsäure; Hydrochlorid CAS No. 2305253-44-3](/img/structure/B2450646.png)
8-Oxa-1-azaspiro[4.5]decan-4-carbonsäure; Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride is an organic compound with the chemical formula C9H15NO3·HCl. It belongs to the family of spiro compounds, which are characterized by the fusion of two cyclic molecules. This compound is a member of the azaspirocyclic family, known for their wide range of biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of other spirocyclic compounds.
Medicine: The compound exhibits anticancer activity in some cell lines and can inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase.
Industry: It is used in the development of new pesticides and fungicides.
Vorbereitungsmethoden
The synthesis of 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride can be achieved through several methods. One commonly used method involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. Another method involves the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis.
Analyse Chemischer Reaktionen
8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride involves the inhibition of enzyme activity. It has been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which play crucial roles in various biological processes. Additionally, it exhibits anticancer activity by interfering with specific molecular targets and pathways involved in cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
1-Oxa-8-azaspiro[4.5]decane Hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound contains two oxygen atoms in the spirocyclic structure, making it distinct from 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride.
1-Oxa-4-azaspiro[4.5]decane: This compound has a different arrangement of the spirocyclic structure compared to 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride.
These comparisons highlight the uniqueness of 8-Oxa-1-azaspiro[4
Eigenschaften
IUPAC Name |
8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-1-4-10-9(7)2-5-13-6-3-9;/h7,10H,1-6H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJIQWCWLGGINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C1C(=O)O)CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide](/img/structure/B2450563.png)


![2-(3-(4-ethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)-N,N-dipropylacetamide](/img/structure/B2450567.png)
![5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2450568.png)
![1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine](/img/structure/B2450569.png)
![N-(2,5-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2450570.png)
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2450572.png)
![4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2450573.png)


![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2450579.png)
![2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B2450582.png)
![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2450585.png)
